molecular formula C10H11ClN2 B13139776 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13139776
M. Wt: 194.66 g/mol
InChI Key: YPUAHUOXYQUYHG-UHFFFAOYSA-N
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Description

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and an isopropyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with isopropylamine, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is utilized in the synthesis of advanced intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the isopropyl group, which may affect its binding affinity and specificity.

    6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: Contains an iodine atom instead of an isopropyl group, potentially altering its reactivity and applications.

    6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine: Features a methyl group, which can influence its chemical properties and biological activity.

Uniqueness

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both a chlorine atom and an isopropyl group. This combination can enhance its binding interactions with specific molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-1-propan-2-ylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C10H11ClN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3

InChI Key

YPUAHUOXYQUYHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=CN=C(C=C21)Cl

Origin of Product

United States

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